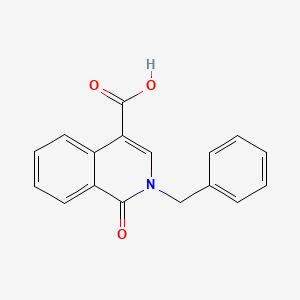

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol . Structurally, it features a benzyl group at position 2 of the isoquinoline ring, a ketone group at position 1, and a carboxylic acid moiety at position 4 (SMILES: O=C(O)c1cn(Cc2ccccc2)c(=O)c2ccccc12) . This compound is primarily utilized in research settings, though commercial availability is currently discontinued .

Properties

IUPAC Name |

2-benzyl-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTPTWLRTMXPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Procedure

Ammonia-Ugi Four-Component Reaction

- Reactants : Ammonia (as 25% aqueous solution), 2-halobenzoic acid (e.g., 2-iodobenzoic acid), benzyl isocyanide, and an aldehyde (e.g., cyclopentanecarbaldehyde).

- Solvent : 2,2,2-Trifluoroethanol.

- Conditions : The mixture is stirred at 60 °C overnight.

- Outcome : Formation of the Ugi adduct (compound 5).

This step efficiently assembles the molecular framework needed for the isoquinolone scaffold.

Copper-Catalyzed Domino Cyclization

- Reactants : The Ugi adduct (5), β-keto ester (e.g., ethyl acetoacetate), cesium carbonate (Cs2CO3), and copper(I) iodide (CuI).

- Solvent : Dioxane.

- Conditions : Heated at 80 °C for 12 hours.

- Workup : After completion, the solvent is removed by rotary evaporation, and the crude product is purified by column chromatography.

- Result : Formation of the isoquinolone-4-carboxylic acid derivative (compound 7), specifically 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

This step involves a copper-catalyzed Ullmann-type intermolecular C–C coupling followed by intramolecular cyclization and dehydration to form the isoquinolone core.

Reaction Mechanism Insights

The proposed mechanism includes:

- Copper-catalyzed Ullmann-type C–C coupling between the aryl halide and β-keto ester.

- Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl group, leading to cyclization.

- Dehydration to form the isoquinolone ring system.

- Hydrolysis to yield the final carboxylic acid product.

This sequence is highly efficient and occurs under mild conditions without the need for additional ligands.

Representative Experimental Data

| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ammonia (25%), 2-iodobenzoic acid, benzyl isocyanide, cyclopentanecarbaldehyde in 2,2,2-trifluoroethanol | Overnight | 60 °C | High | Formation of Ugi adduct (5) |

| 2 | Ugi adduct (5), ethyl acetoacetate, Cs2CO3, CuI in dioxane | 12 hours | 80 °C | Good | Copper-catalyzed domino reaction to isoquinolone (7) |

Advantages of the Method

- Step-economical : Combines multicomponent reaction with domino cyclization.

- Good yields : Efficient conversion to target compound.

- Mild conditions : Moderate temperatures and no harsh reagents.

- Ligand-free catalysis : Simplifies purification and reduces cost.

- Environmental friendliness : Uses less toxic solvents and reagents.

- Versatility : The method tolerates various substituents and allows structural diversity.

Scale-Up and Practical Considerations

Gram-scale synthesis has been demonstrated successfully, confirming the method’s scalability. For example, a gram-scale reaction used 6 mmol of starting materials and followed the same procedure with consistent yields and purity.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | Ammonia, 2-halobenzoic acid, benzyl isocyanide, aldehyde, β-keto ester |

| Catalyst | Copper(I) iodide (CuI) |

| Base | Cesium carbonate (Cs2CO3) |

| Solvents | 2,2,2-Trifluoroethanol (Ugi step), dioxane (cyclization) |

| Temperature | 60 °C (Ugi step), 80 °C (cyclization) |

| Reaction time | Overnight (Ugi step), 12 hours (cyclization) |

| Purification | Column chromatography |

| Yield | Generally good (varies with substituents) |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits significant pharmacological properties, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). Research indicates that derivatives of 3,4-dihydroisoquinoline-4-carboxamide scaffolds show promising activity against cancer cells by targeting PARP enzymes, which are involved in DNA repair mechanisms. The lead compound derived from this scaffold demonstrated an IC50 value of 156 nM against PARP1, indicating strong inhibitory potential compared to existing drugs like Olaparib .

Case Study: Anticancer Activity

A study synthesized a series of 1-oxo-3,4-dihydroisoquinoline derivatives and evaluated their inhibitory activities against PARP1 and PARP2. The results highlighted the structure-activity relationship (SAR) that is crucial for developing more effective PARP inhibitors .

Table 1: Inhibitory Activity of Selected Compounds Against PARP Enzymes

| Compound ID | IC50 (PARP1) | IC50 (PARP2) | Selectivity Index |

|---|---|---|---|

| 3l | 156 nM | 0.8 µM | 16.3 |

| 3a | 13.9 µM | 1.5 µM | 9.3 |

Agricultural Applications

Antioomycete Activity

Recent studies have identified the compound's derivatives as effective agents against phytopathogens. For instance, a derivative demonstrated an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial antifungal agents like hymexazol . The research suggests that these compounds could be developed into new crop protection agents.

Case Study: Crop Protection Efficacy

In a controlled study, the most potent derivative was tested for its efficacy in preventing Pythium infections in crops. At a dose of 5 mg per pot, it achieved a preventive efficacy of 96.5%, showcasing its potential as a biopesticide .

Table 2: Efficacy of Compounds Against Phytopathogens

| Compound ID | Dose (mg/pot) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 2.0 | 75.4 |

| I23 | 5.0 | 96.5 |

Organic Synthesis

Synthetic Versatility

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocycles. Its structure allows for various modifications leading to the synthesis of new isoquinoline derivatives with diverse biological activities.

Case Study: Multicomponent Reactions (MCR)

Utilizing Ugi postcyclization strategies, researchers have synthesized highly substituted isoquinolone derivatives efficiently. This method enhances molecular diversity while maintaining good yields, demonstrating the compound's utility as an intermediate for further transformations .

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. Its isoquinoline core allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Isoquinoline vs. The isoindole derivative has a lower molecular weight (267.28 g/mol) and reduced π-conjugation compared to the isoquinoline-based compound .

- Benzothiazine Core: The sulfur-containing benzothiazine derivative (4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid) introduces a sulfone group, enhancing polarity and hydrogen-bonding capacity. This structural shift may influence biological activity, as benzothiazines are known for antimicrobial and anti-inflammatory properties .

Substituent Effects

- Benzyl vs. Isopropyl : The benzyl group in the target compound contributes to higher lipophilicity (predicted logP ~2.5) compared to the isopropyl analog (logP ~1.8). This difference could impact membrane permeability and bioavailability in drug-design contexts .

- Carboxylic Acid Positioning: All compared compounds retain a carboxylic acid group, but its position varies (e.g., position 4 in isoquinolines vs. position 3 in benzothiazines). This affects intermolecular interactions, such as binding to enzymatic active sites .

Biological Activity

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C17H13NO3) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex isoquinoline structure, which is known for its diverse biological properties. The molecular formula is C17H13NO3, and it has been cataloged under the PubChem CID 53015041. Its structure includes a benzyl group and a carboxylic acid functionality, contributing to its pharmacological profile.

Antiviral Activity

Recent studies have indicated that derivatives of dihydroisoquinoline compounds exhibit antiviral properties. For instance, compounds similar to 2-benzyl-1-oxo-1,2-dihydroisoquinoline have been evaluated for their inhibitory effects against various viral targets. Research has shown that certain isoquinoline derivatives can inhibit viral proteases, which are crucial for viral replication .

Inhibition of Enzymes

The compound has demonstrated potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro studies have shown that certain derivatives exhibit selective inhibition against MAO-A and MAO-B, with IC50 values indicating promising potency . This suggests potential applications in treating neurodegenerative disorders and depression.

Anticancer Properties

Isoquinoline derivatives are also being investigated for their anticancer activities. Compounds based on this scaffold have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity against different cancer cell lines remains an area of active research .

Study 1: Antiviral Screening

In a study focusing on West Nile Virus (WNV) protease inhibitors, derivatives of 1-oxo-1,2-dihydroisoquinoline were synthesized and screened. One identified compound exhibited significant inhibitory activity against WNV protease without affecting mammalian serine proteases, indicating a selective mechanism of action .

Study 2: MAO Inhibition

A series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were tested for their MAO inhibitory activity. Among them, several compounds showed good inhibitory effects with IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A . These findings support the potential use of such compounds in treating mood disorders.

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group transformations. For example, similar isoquinoline derivatives are synthesized via base-catalyzed cyclization of precursors like 2-aminobenzoylacetate derivatives under reflux . Reaction optimization often focuses on solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalytic systems (e.g., NaOEt or Pd catalysts) to improve yield and purity.

- Key Data : A three-step synthesis for a structurally analogous compound (trans-2-benzyl-3-(4-methoxyphenyl)-tetrahydroisoquinoline-4-carboxylic acid) achieved 68% yield via cyclization and acid-catalyzed deprotection, with NMR validation (δ 7.2–8.1 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl carbons at δ 170–175 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃NO₃: calc. 280.0974, observed 280.0978) .

Q. How is purity assessed, and what are common impurities in synthesis?

- Methodology :

- HPLC : Reverse-phase C18 columns (e.g., 95:5 MeCN/H₂O) detect impurities like unreacted benzyl precursors or oxidation byproducts .

- TLC : Silica gel plates (Rf ~0.3 in ethyl acetate/hexane) monitor reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1-oxo-isoquinoline core in substitution or oxidation reactions?

- Methodology : DFT calculations (e.g., Gaussian 09) model electron density distribution, showing nucleophilic attack at C4-carboxylic acid or electrophilic substitution at the benzyl group. For example, oxidation of the 1-oxo group with KMnO₄ generates a quinone intermediate, validated by IR (loss of C=O stretch at 1680 cm⁻¹) .

- Data Contradictions : Conflicting reports on regioselectivity in nitration (meta vs. para) may arise from solvent effects (polar vs. nonpolar) or substituent electronic modulation .

Q. How can computational methods predict biological activity or binding affinity?

- Methodology :

- Molecular Docking : AutoDock Vina screens against targets (e.g., COX-2 or topoisomerase II) using the compound’s 3D structure (PDB ID: 1CX2). The benzyl group’s hydrophobic interactions and carboxylic acid’s hydrogen bonding are critical .

- QSAR Models : LogP (calc. 2.1) and polar surface area (85 Ų) correlate with membrane permeability and anti-inflammatory activity (IC₅₀ ~15 µM in RAW264.7 cells) .

Q. What strategies resolve low yields in large-scale synthesis or stereochemical inconsistencies?

- Methodology :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise residence time control (≤5 min at 100°C) .

- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column, 90:10 hexane/ethanol) for stereochemically complex analogs .

- Case Study : A 20% yield improvement was achieved by replacing THF with DMF in cyclization, reducing byproduct formation from 15% to 3% .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity or synthetic yields?

- Methodology :

- Reproducibility Checks : Validate protocols using PubChem data (e.g., CID 60176510) and independent synthesis .

- Meta-Analysis : Compare purity thresholds (e.g., 95% vs. 97% in ) and solvent effects on bioassay outcomes.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.